tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
This compound belongs to the tert-butyl carboxylate family of bicyclic pyrrolo-pyrrole derivatives, characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural features include:
- A tert-butyloxycarbonyl (Boc) group at position 2, providing steric protection and synthetic versatility.
- A 4-chlorobutanoyl substituent at position 5, introducing a reactive chlorinated alkyl chain.
- Methyl groups at the 3a and 6a bridgehead positions, enhancing stereochemical rigidity.
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., acetylated or halogenated derivatives) suggest that its preparation likely involves acylation of a Boc-protected pyrrolo-pyrrole precursor under mild conditions . Applications in medicinal chemistry are inferred from structurally related intermediates used in kinase inhibitor and protease-targeting drug discovery .
Properties
Molecular Formula |
C17H29ClN2O3 |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorobutanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-11-16(4)9-19(10-17(16,5)12-20)13(21)7-6-8-18/h6-12H2,1-5H3 |
InChI Key |
HMCZHKQHOFFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Suitable Precursors
The core structure, octahydropyrrolo[3,4-c]pyrrole, is typically synthesized via intramolecular cyclization of precursor amines or amino acid derivatives. The most common approach involves:
- Starting Material: N-alkylated or N-protected amino acids or amino alcohols.
- Method: Cyclization through a reductive amination or cyclization of diimine intermediates under acidic or basic conditions.
Use of Green Solvents and Catalysts
Recent advances emphasize the use of environmentally benign solvents such as water or ethanol, and catalysts like zinc chloride or other Lewis acids to promote cyclization efficiently. For example:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Amino acid derivatives + Lewis acid (e.g., ZnCl₂) | 100°C, aqueous or ethanol solvent | ~70-85% | , |
Key Considerations
- Reaction temperature: Typically between 90°C and 130°C.
- Reaction time: Ranges from 4 to 24 hours.
- Purification: Column chromatography using environmentally friendly solvents such as ethyl acetate/hexane mixtures.
Introduction of the 4-Chlorobutanoyl Group
Synthesis of 4-Chlorobutyroyl Chloride
The acylation step involves preparing the acyl chloride derivative of 4-chlorobutyric acid. The most efficient method employs:
- Raw materials: 4-Chlorobutyric acid, phosgene, or oxalyl chloride.
- Procedure:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reagent | Phosgene or oxalyl chloride | - | , |
| Temperature | 0°C to 25°C | High efficiency |
Acylation of the Pyrrolopyrrole Core
The acyl chloride reacts with the nitrogen atom of the core structure:
- Reagents: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (protected form) and 4-chlorobutyroyl chloride.
- Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine or pyridine to scavenge HCl.
- Temperature: 0°C to room temperature.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acylation | 4-Chlorobutyroyl chloride + pyrrolopyrrole | 0°C to RT, 2-4 hours | 75-85% | Controlled addition to prevent side reactions |
Final Protective Group Removal and Purification
The tert-butyl ester is generally stable during acylation but can be removed under acidic conditions if necessary. Purification involves:
- Column chromatography using mixtures of ethyl acetate and hexane.
- Recrystallization from suitable solvents to obtain high purity.
Summary of Key Reaction Conditions and Yields
In-Depth Research Findings and Notes
- Green Chemistry Approaches: Recent studies emphasize the use of subcritical water and environmentally friendly solvents to reduce toxic waste and improve yields, as demonstrated in the synthesis of related pyrrolo[3,4-c]pyrrole derivatives.
- Catalytic Enhancements: Lewis acids like zinc chloride and catalytic DMF significantly improve reaction rates and selectivity.
- Environmental Impact: The use of phosgene derivatives is minimized by alternative routes such as oxalyl chloride, which produce fewer hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Physicochemical and Reactivity Differences
- Reactivity: The 4-chlorobutanoyl group in the target compound offers a reactive site for nucleophilic substitution (e.g., SN2 with amines/thiols), unlike inert acetyl or benzyl groups .
- Steric Effects : Methyl groups at 3a/6a positions (target compound) reduce conformational flexibility compared to unchiralized analogs (e.g., ).
- Melting Points: While data for the target compound are lacking, analogs like tert-butyl 2-amino-3-cyano-5-oxo-4-phenylpyrano-pyrrole carboxylate exhibit mp = 166–169°C , suggesting similar thermal stability.
Biological Activity
tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, drawing from various studies and sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24ClN2O2
- Molecular Weight : 300.82 g/mol
The compound features a complex octahydropyrrolo structure, which is known for its versatility in biological applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The process includes:
- Formation of the octahydropyrrolo framework.
- Introduction of the tert-butyl and chlorobutanoyl groups through acylation reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example:
- Case Study : A derivative similar to this compound showed activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also explored the anticancer potential of pyrrole derivatives:
- Findings : The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. Notably, it affected the cell cycle by inducing G1 phase arrest in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Neuroprotective Effects
Pyrrole derivatives have been studied for neuroprotective effects:
- Mechanism : The compound potentially exerts neuroprotective effects through the modulation of oxidative stress pathways. In cellular models of neurodegeneration, it reduced reactive oxygen species (ROS) levels significantly .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
